L-Methionin-p-nitroanilid

Übersicht

Beschreibung

L-Methionine p-nitroanilide is a derivative of Methionine . It is used as a substrate for hMetAP2 .

Synthesis Analysis

The synthesis of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .Molecular Structure Analysis

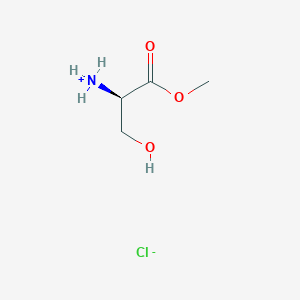

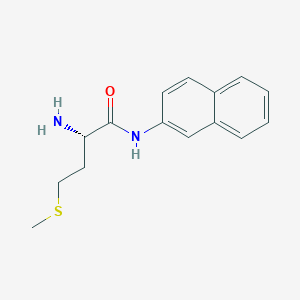

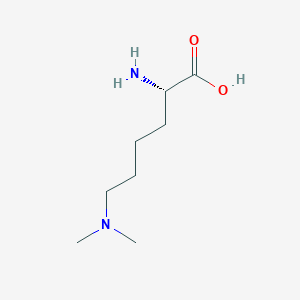

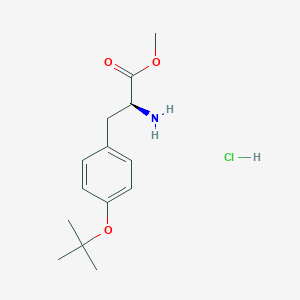

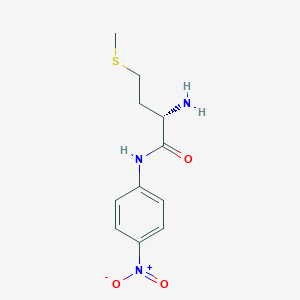

The empirical formula of L-Methionine p-nitroanilide is C11H15N3O3S . Its molecular weight is 269.32 . The SMILES string is CSCCC@HC(=O)Nc1ccc(cc1)N+[O-] and the InChI is 1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 .Chemical Reactions Analysis

The chemical reaction of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .Wissenschaftliche Forschungsanwendungen

- Met-pNA dient als Substrat für spezifische Enzyme, darunter Prolin-Iminopeptidasen (PIPs). Diese Enzyme spalten das aminoterminale Prolin von Peptiden. GaPIP, ein Enzym aus der psychrophilen Hefe Glaciozyma antarctica, wurde charakterisiert, um Prolin spezifisch aus Met-pNA freizusetzen .

Enzym-Substrat- und -Inhibitorstudien

SAMe-Vorläufer und Forschung zur psychischen Gesundheit

Wirkmechanismus

Target of Action

L-Methionine p-nitroanilide is a derivative of the essential amino acid Methionine . Its primary target is the enzyme Methionine Aminopeptidase (MetAP) . MetAP is involved in the removal of the amino-terminal methionine from newly synthesized polypeptides .

Mode of Action

L-Methionine p-nitroanilide acts as a substrate for MetAP . The interaction between the compound and MetAP leads to biochemical reactions that are crucial for protein synthesis and post-translational modification .

Biochemical Pathways

The action of L-Methionine p-nitroanilide affects the protein synthesis pathway. Specifically, it influences the N-terminal methionine excision (NME) from the polypeptides during protein synthesis . This process is vital for the general metabolism of amino acids and proteins, activation and inactivation of biologically active peptides, and protein degradation and antigen processing .

Pharmacokinetics

It’s known that the compound’s action can be influenced by various factors such as temperature and ph . For instance, the enzyme activity was found to have a temperature and pH optimum of 50 °C and 8.5, respectively .

Result of Action

The action of L-Methionine p-nitroanilide leads to changes in protein synthesis and post-translational modification. This can have significant effects at the molecular and cellular levels, influencing the growth and development of cells .

Action Environment

The efficacy and stability of L-Methionine p-nitroanilide can be influenced by environmental factors such as temperature and pH . For example, the enzyme activity was found to be stable at 50 °C with a half-life of more than 8 hours . Moreover, the enzyme activity was enhanced by Mg 2+ and Co 2+ and was inhibited by Fe 2+ and Cu 2+ .

Biochemische Analyse

Biochemical Properties

L-Methionine p-nitroanilide interacts with several enzymes and proteins. For instance, it is used as a substrate for the enzyme Methionine Aminopeptidase (MetAP) from Mycobacterium smegmatis . The nature of this interaction involves the removal of the amino terminal methionine from newly synthesized polypeptides .

Cellular Effects

The effects of L-Methionine p-nitroanilide on cells are primarily observed through its interactions with enzymes like MetAP. By acting as a substrate for MetAP, L-Methionine p-nitroanilide plays a role in protein synthesis and post-translational modification .

Molecular Mechanism

At the molecular level, L-Methionine p-nitroanilide exerts its effects through binding interactions with enzymes such as MetAP. It serves as a substrate for MetAP, facilitating the removal of the amino terminal methionine from newly synthesized polypeptides .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Methionine p-nitroanilide exhibits stability at a temperature of 50 °C with a half-life of more than 8 hours . This stability allows for long-term effects on cellular function to be observed in in vitro studies .

Metabolic Pathways

L-Methionine p-nitroanilide is involved in the metabolic pathway of protein synthesis, specifically in the removal of the amino terminal methionine from newly synthesized polypeptides .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWRAWSHVJPTL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975824 | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6042-04-2 | |

| Record name | Methionine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?

A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].

Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?

A2: L-Methionine p-nitroanilide serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.